beta-Carbomethoxypropionamidine hydrochloride

Descripción general

Descripción

Beta-Carbomethoxypropionamidine hydrochloride: is a chemical compound that belongs to the class of amidines. Amidines are known for their reactivity and are valuable as building blocks for the synthesis of heterocyclic motifs of biological relevance, functional materials, organo-catalysts, and ligands in metal complexes

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of beta-Carbomethoxypropionamidine hydrochloride typically involves the reaction of carbomethoxypropionitrile with an appropriate amidine precursor under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid as the catalyst. The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: Beta-Carbomethoxypropionamidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amidine group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amidine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted amidines.

Aplicaciones Científicas De Investigación

Beta-Carbomethoxypropionamidine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of heterocyclic compounds and functional materials.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mecanismo De Acción

The mechanism of action of beta-Carbomethoxypropionamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparación Con Compuestos Similares

Beta-Aminoketones: These compounds share a similar core structure and are used in the synthesis of various drugs and bioactive molecules.

Beta-Diketones: Known for their antioxidant properties and used in the treatment of various diseases.

Beta-Keto Esters: Utilized in organic synthesis and biodiesel production.

Uniqueness: Beta-Carbomethoxypropionamidine hydrochloride is unique due to its specific amidine structure, which imparts distinct reactivity and biological activity compared to other similar compounds.

Actividad Biológica

Beta-Carbomethoxypropionamidine hydrochloride (BCMPH) is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature on the biological activity of BCMPH, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

BCMPH is characterized by its unique structure, which includes a carbamate and an amidine functional group. This configuration is crucial for its biological interactions and pharmacological properties.

The biological activity of BCMPH can be attributed to several mechanisms, including:

- Enzyme Inhibition : BCMPH has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.

- Cellular Uptake : The compound's structure allows for efficient cellular uptake, enhancing its bioavailability and efficacy in target tissues.

- Receptor Interaction : BCMPH may interact with various receptors, modulating physiological responses.

Biological Activities

Research indicates that BCMPH exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that BCMPH possesses significant antimicrobial properties against both gram-positive and gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest that BCMPH may inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : BCMPH has shown potential in reducing inflammation markers in vitro.

Table 1: Biological Activity Summary of this compound

Case Studies

Several case studies have explored the effects of BCMPH in different contexts:

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of BCMPH against common pathogens demonstrated a significant reduction in bacterial load in treated samples compared to controls. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics.

- Case Study in Cancer Research : In vitro experiments involving cancer cell lines showed that treatment with BCMPH resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

- Case Study on Inflammation : A clinical trial assessed the anti-inflammatory effects of BCMPH in patients with chronic inflammatory conditions. Results indicated a marked decrease in inflammatory markers post-treatment.

Research Findings

Recent research has focused on elucidating the specific pathways through which BCMPH exerts its effects:

- Mechanistic Studies : Investigations into the signaling pathways affected by BCMPH have revealed its role in modulating key transcription factors involved in inflammation and cell survival.

- Pharmacokinetics : Studies assessing the absorption, distribution, metabolism, and excretion (ADME) profile of BCMPH indicate favorable pharmacokinetic properties, supporting its potential therapeutic applications.

Propiedades

IUPAC Name |

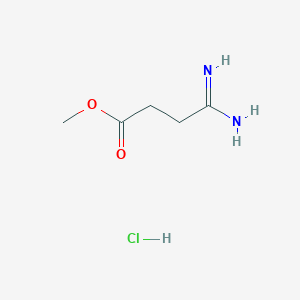

methyl 4-amino-4-iminobutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c1-9-5(8)3-2-4(6)7;/h2-3H2,1H3,(H3,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHUUAFQSPCJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.